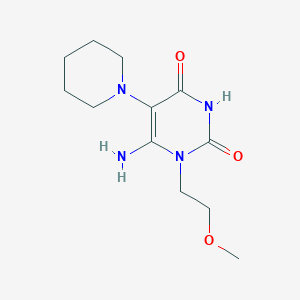

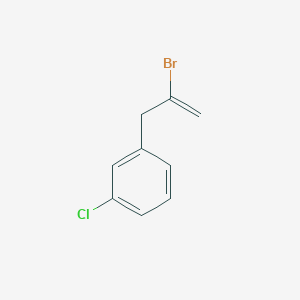

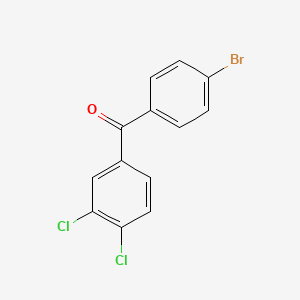

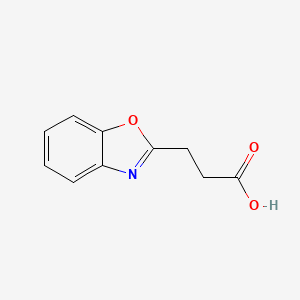

![molecular formula C17H18O2 B1271408 4'-Butyl-[1,1'-biphenyl]-4-carboxylic acid CAS No. 59662-46-3](/img/structure/B1271408.png)

4'-Butyl-[1,1'-biphenyl]-4-carboxylic acid

Overview

Description

4-Butyl-[1,1'-biphenyl]-4-carboxylic acid, also known as 4-Butyl-biphenyl-4-carboxylic acid or 4-BBP, is a lipophilic aromatic acid derivative that is widely used in the scientific research community. It is a potent inhibitor of the enzyme cytochrome P450 and is used in a variety of biochemical and physiological studies. 4-BBP has been found to have many advantages for lab experiments, including its ability to bind to proteins, its chemical stability, and its low toxicity. It also has some limitations, such as its tendency to form aqueous solutions, which can make it difficult to work with in some experiments. In

Scientific Research Applications

Electrochemical Reactions

4'-Butyl-[1,1'-biphenyl]-4-carboxylic acid can be obtained through electrochemically induced reactions. For instance, Combellas et al. (1993) achieved the selective substitution of 1,4-dichlorobenzene to obtain derivatives of 4'-hydroxy-1,1'-biphenyl, which were further carboxylated to this compound. This demonstrates the acid's role in complex organic synthesis via electrochemical pathways (Combellas et al., 1993).

Synthesis of Novel Compounds

The acid is instrumental in synthesizing novel compounds with potential pharmaceutical applications. For example, Tilly et al. (2006) described the metalation reactions of biphenyl carboxylic acids, demonstrating their utility in creating diverse chemical structures through site-selective electrophilic substitution (Tilly et al., 2006).

Magnetic Properties in Organic Nitroxides

In the study of magnetism in organic compounds, Field and Lahti (2003) found that derivatives of this compound form 1-D hydrogen-bonded chains with interesting magnetic properties. This showcases the acid's relevance in exploring magnetic behaviors in organic materials (Field & Lahti, 2003).

Antihypertensive Properties

Grange et al. (2007) prepared compounds containing this compound derivatives, which displayed potent AT1 receptor antagonist properties, indicating potential applications in antihypertensive medication (Grange et al., 2007).

Development of Functional Materials

Research into the development of functional materials also utilizes this compound. Goodby and Gray (1978) investigated its esters in the study of smectic liquid crystal phases, highlighting its role in advancing materials science (Goodby & Gray, 1978).

Mechanism of Action

The mechanism of action of “4’-Butyl-[1,1’-biphenyl]-4-carboxylic acid” is not clear without more context. If it’s used as a drug, the mechanism would depend on the specific biological target. If it’s used in a chemical reaction, the mechanism would depend on the reaction conditions and other reactants .

properties

IUPAC Name |

4-(4-butylphenyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18O2/c1-2-3-4-13-5-7-14(8-6-13)15-9-11-16(12-10-15)17(18)19/h5-12H,2-4H2,1H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVBTVBVHIQDKKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40373826 | |

| Record name | 4'-Butyl[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40373826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

59662-46-3 | |

| Record name | 4'-Butyl[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40373826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

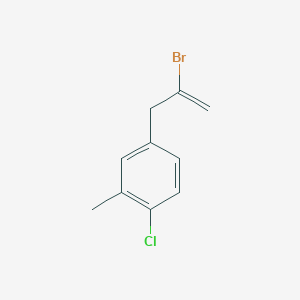

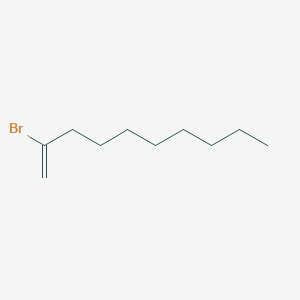

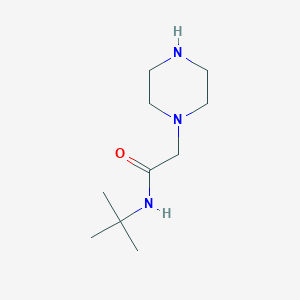

![1-mercapto[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one](/img/structure/B1271370.png)